5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine
Overview
Description
5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine is an organic compound that belongs to the class of aromatic amines. This compound features a pyridine ring substituted with bromine and methyl groups, and an aniline moiety substituted with a fluorine atom. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine typically involves the following steps:
Methylation: The methyl group can be introduced using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃).
Amination: The final step involves the coupling of the brominated and methylated pyridine with 4-fluoroaniline using a palladium-catalyzed Buchwald-Hartwig amination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine depends on its specific application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity.
Material Science: In materials applications, the compound’s electronic properties are crucial, influencing its behavior in devices like organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-methylphenyl)-N-(4-fluorophenyl)amine
- N-(5-Chloro-4-methyl-2-pyridinyl)-N-(4-fluorophenyl)amine
- N-(5-Bromo-4-methyl-2-pyridinyl)-N-(4-chlorophenyl)amine
Uniqueness
5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine is unique due to the specific substitution pattern on the pyridine and aniline rings, which can influence its reactivity and properties. The presence of both bromine and fluorine atoms can enhance its biological activity and electronic properties compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2/c1-8-6-12(15-7-11(8)13)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXKULYMEYFCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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